molecular formula C7H7ClFN B3093306 5-Chloro-4-fluoro-2-methylaniline CAS No. 1242339-43-0

5-Chloro-4-fluoro-2-methylaniline

Cat. No. B3093306
CAS RN: 1242339-43-0
M. Wt: 159.59 g/mol
InChI Key: GWAAJYJYOSSNRC-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-2-methylaniline consists of a benzene ring substituted with chlorine, fluorine, and a methyl group attached to an amine group . The InChI code for this compound is 1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-methylaniline is a solid substance . It has a molecular weight of 159.59 .

Scientific Research Applications

Metabolic Pathways and Microsomal Reactions

  • Metabolism in Rat Liver Microsomes: 5-Chloro-4-fluoro-2-methylaniline undergoes various metabolic reactions in rat liver microsomes. This includes side-chain C-hydroxylation (producing benzyl alcohols and benzaldehydes) and N-hydroxylation (leading to hydroxylamines and nitroso derivatives). Notably, aromatic ring hydroxylation is not a major pathway in these processes (Boeren et al., 1992).

Chemical Reactions and Synthesis

  • Nucleophilic Displacement Reactions: Studies on substituted α-halogenopyridines with aniline, including derivatives of 5-Chloro-4-fluoro-2-methylaniline, reveal insights into the kinetics and catalysis of nucleophilic displacement reactions in various solvents. These reactions are critical for understanding the reactivity and synthesis pathways of such compounds (Brewis et al., 1974).

Spectroscopy and Molecular Structure Analysis

  • FT-IR and FT-Raman Spectroscopy: Advanced spectroscopic techniques like FT-IR and FT-Raman have been employed to study the molecular structure and vibrational spectra of derivatives of 5-Chloro-4-fluoro-2-methylaniline. These analyses are pivotal for understanding the physical and chemical properties of these compounds at the molecular level (Arjunan & Mohan, 2008).

Safety and Hazards

5-Chloro-4-fluoro-2-methylaniline is classified as a hazardous substance. It can cause serious eye irritation and is suspected of causing cancer. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

5-chloro-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAAJYJYOSSNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287180
Record name 5-Chloro-4-fluoro-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-methylaniline

CAS RN

1242339-43-0
Record name 5-Chloro-4-fluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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